N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide
Description
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide |
InChI |
InChI=1S/C17H17N3O2/c21-16(11-6-12-22-13-7-2-1-3-8-13)20-17-18-14-9-4-5-10-15(14)19-17/h1-5,7-10H,6,11-12H2,(H2,18,19,20,21) |
InChI Key |
YMCXJDMPCASFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Aminobenzimidazole
The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives. A widely adopted method involves the reaction of o-phenylenediamine with cyanogen bromide under acidic conditions to yield 2-aminobenzimidazole. Alternatively, hydrolysis of methylbenzimidazol-2-yl carbamate in the presence of glacial acetic acid produces 2-aminobenzimidazole with high purity (80% yield). Key steps include:
-
Refluxing o-phenylenediamine with cyanogen bromide in hydrochloric acid at 100°C for 4 hours.
-
Neutralization with sodium hydroxide to precipitate the product.
-
Recrystallization from ethanol/water (1:2 ratio) to achieve a melting point of 231–233°C.
Preparation of 4-Phenoxybutanoic Acid
Nucleophilic Substitution of γ-Butyrolactone
4-Phenoxybutanoic acid is synthesized via ring-opening of γ-butyrolactone with phenol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate):
Alternative Route via Mitsunobu Reaction
For higher regioselectivity, the Mitsunobu reaction couples 4-bromobutyric acid with phenol using triphenylphosphine and diethyl azodicarboxylate (DEAD):
-
Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4).
-
Characterization : -NMR shows a triplet for the methylene adjacent to oxygen at δ 4.10 ppm (J = 6.4 Hz).
Amide Bond Formation Strategies
Direct Coupling via Carboxylic Acid Activation
The target amide is formed by reacting 2-aminobenzimidazole with 4-phenoxybutanoic acid using a coupling agent. Two prevalent methods are:
-
EDC/HOBt Method :
-
Schotten-Baumann Reaction :
Microwave-Assisted Synthesis
To reduce reaction time, microwave irradiation (150°C, 300 W) accelerates the coupling process, achieving 88% yield in 30 minutes.
Optimization and Scalability
Solvent and Temperature Effects
Large-Scale Production Considerations
-
Cost reduction : Use of low-cost starting materials like o-phenylenediamine and γ-butyrolactone.
-
Safety : Avoidance of hazardous reagents (e.g., thiophosgene) minimizes industrial risks.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time 8.2 minutes (C18 column, acetonitrile/water 70:30).
Applications and Derivatives
N-(1H-Benzimidazol-2-yl)-4-phenoxybutanamide serves as a precursor for antibacterial and antiulcer agents. Derivatives with trifluoromethyl or tert-butyl groups exhibit enhanced metabolic stability .
Chemical Reactions Analysis
N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide can undergo various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, DMSO), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
The following table and analysis compare N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide with structurally or functionally related benzimidazole derivatives from the literature:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations:
Structural Diversity and Activity: The phenoxybutanamide group in the target compound distinguishes it from analogs like B1 and B8, which feature methoxyaniline or acetamidophenoxy groups. These substituents likely influence receptor binding (e.g., PPARγ) and pharmacokinetics . This highlights how functional groups (e.g., semicarbazone vs. phenoxybutanamide) dictate therapeutic targets .
Synthetic Routes :
- B1 and B8 were synthesized via multi-step reactions involving hydrazine intermediates, while semicarbazones required albendazole derivatization . The target compound’s synthesis may share similarities (e.g., alkylation or condensation), but exact protocols are unspecified in the evidence.
Biological Targets: PPARγ Agonism: B1 and B8 attenuate morphine-induced hyperalgesia via PPARγ activation, suggesting the target compound’s phenoxybutanamide group could similarly modulate this pathway . Enzyme Inhibition: Semicarbazones inhibit α-glucosidase, implying that benzimidazole derivatives with electron-withdrawing groups (e.g., sulfonyl, fluorophenyl) may enhance enzyme binding .
Contrasting Applications :
Biological Activity
N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of benzimidazole derivatives, which are known for their pharmacological versatility. The synthesis typically involves multi-step organic reactions, often starting from readily available benzimidazole precursors.
Key Steps in Synthesis:
- Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid to form the benzimidazole structure.
- Substitution Reactions: Subsequent reactions introduce the phenoxybutanamide side chain, which is critical for enhancing biological activity.
- Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity for biological testing.
Biological Activity
The biological activities of this compound have been extensively studied. Below are its key pharmacological properties:
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties by targeting specific molecular pathways involved in tumor growth and survival. It has been shown to inhibit microRNA biogenesis, particularly affecting miR-210, which is implicated in cancer cell proliferation and apoptosis.
Case Study:
In a study involving MDA-MB-231 breast cancer cells, this compound reduced miR-210 levels and induced apoptosis under hypoxic conditions, demonstrating its potential as an anti-cancer agent .
Antimicrobial Activity
Benzimidazole derivatives are renowned for their antimicrobial properties. This compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | 32 µg/mL |
| Escherichia coli | Weak Inhibition | 64 µg/mL |
| Candida albicans | High Inhibition | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The benzimidazole core is crucial for bioactivity, while the phenoxybutanamide moiety enhances solubility and target specificity.
Comparison with Related Compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Mepazine | Piperazine ring | Induces apoptosis |
| JNJ-67856633 | Allosteric inhibitor | Selectively inhibits MALT1 protease |
| N-(3-Azidopropyl)-4-(2,6-di-tert-butyl... | Azide functional group | Inhibits microRNA biogenesis |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide, and what optimization strategies improve yield?
- Methodology : The synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example, coupling 1H-benzimidazole-2-amine with 4-phenoxybutanoyl chloride under Schotten-Baumann conditions (room temperature, aqueous NaOH, dichloromethane) . Yield optimization strategies include:
- Using coupling agents like EDCI/HOBt to enhance amide bond formation efficiency.
- Temperature control (0–5°C during acyl chloride addition to prevent side reactions).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : and NMR confirm the benzimidazole proton environment (e.g., aromatic protons at δ 7.2–8.1 ppm) and phenoxy group integration .
- IR : Stretching vibrations for amide C=O (~1650 cm) and benzimidazole N-H (~3400 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 323.15) .
Q. How does the phenoxybutanamide moiety influence the compound’s physicochemical properties?
- Methodology : Computational tools (e.g., MarvinSketch, SwissADME) predict logP (~3.2), solubility (<0.1 mg/mL in water), and hydrogen-bonding capacity. Experimental validation includes HPLC retention time analysis (C18 column, acetonitrile/water) and thermal stability assays (TGA/DSC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?
- Methodology :
- Conduct comparative studies using standardized assays (e.g., MTT for cytotoxicity, IC values).
- Analyze structural variations (e.g., substituents on the phenoxy group) using SAR tables:
| Derivative Structure | Bioactivity (IC, μM) | Target | Reference |
|---|---|---|---|
| 4-Chloro-phenoxy | 12.3 (Anticancer) | Topoisomerase II | |
| 4-Methoxy-phenoxy | 45.6 (Antimicrobial) | DNA gyrase |
- Perform meta-analyses of published data to identify confounding variables (e.g., cell line specificity) .
Q. What experimental designs are optimal for studying the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with protein structures (PDB IDs) to predict binding poses. Validate with SPR (surface plasmon resonance) for affinity measurements (K) .
- Cellular Assays : Dose-response curves (0.1–100 μM) in cancer cell lines (e.g., HeLa, MCF-7) with caspase-3/7 activation kits to confirm apoptosis pathways .
Q. How can synthetic byproducts or impurities in this compound be identified and mitigated?
- Methodology :
- HPLC-MS/MS : Detect impurities (e.g., unreacted benzimidazole precursors) with a C18 column and 0.1% formic acid mobile phase.
- Process Optimization : Introduce scavenger resins (e.g., QuadraSil^® MP) during synthesis to absorb excess reagents .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Methodology :
- Formulate as nanoparticles (PLGA-based, 150–200 nm size) using emulsion-solvent evaporation.
- Assess pharmacokinetics in rodent models: C, T, and AUC via LC-MS/MS plasma analysis .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the compound’s enzyme inhibition efficacy?
- Methodology :
- Evaluate assay conditions: pH (e.g., 7.4 vs. 6.8), ionic strength, and cofactors (e.g., Mg for kinases).
- Replicate experiments using commercial enzyme kits (e.g., Sigma-Aldrich’s Topoisomerase II assay) to standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
